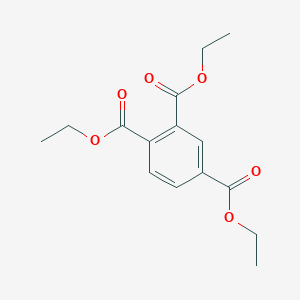

1,2,4-Benzenetris(carboxylic acid ethyl) ester

Description

1,2,4-Benzenetris(carboxylic acid ethyl) ester is the triethyl ester derivative of 1,2,4-benzenetricarboxylic acid. Its structure consists of a benzene ring substituted with three ethyl ester groups (–COOCH₂CH₃) at the 1, 2, and 4 positions. The molecular formula is C₁₅H₁₈O₆, derived by esterifying each of the three carboxylic acid (–COOH) groups of the parent acid (C₉H₆O₆) with ethanol .

Properties

IUPAC Name |

triethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRWJDOKUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162013 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14230-18-3 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, trimellitic acid is suspended in excess ethanol, and a catalytic amount of concentrated sulfuric acid (1.2 equivalents relative to acid groups) is added. The mixture is heated under reflux (60–80°C) for 12–24 hours, during which the carboxylic acid groups undergo sequential esterification. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration.

Key parameters :

-

Molar ratio : A 3:1 molar excess of ethanol to trimellitic acid ensures complete conversion.

-

Catalyst loading : Sulfuric acid at 5–10 wt% of the acid substrate optimizes reaction kinetics without promoting side reactions.

-

Temperature : Reflux temperatures (78°C for ethanol) balance reaction rate and solvent stability.

Workup and Purification

Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, and the product is extracted using dichloromethane or diethyl ether. Organic phases are dried over anhydrous MgSO₄ or Na₂SO₄, followed by solvent evaporation under reduced pressure. Recrystallization from isopropanol or toluene yields the triethyl ester as a colorless solid.

Yield and purity :

-

Reported yields for analogous triethyl esters reach 86–94% under optimized conditions.

-

Purity exceeding 99% is achievable via iterative recrystallization, as demonstrated in the synthesis of 4-benzofuran-carboxylic acid derivatives.

Multi-Step Synthesis via Intermediate Functionalization

For substrates where direct esterification is hindered by steric or electronic factors, a multi-step approach involving protective group strategies may be employed. This method is exemplified by the synthesis of 4-benzofuran-carboxylates, which utilizes silylation and ozonolysis to enable selective esterification.

Silylation and Oxidation Sequence

-

Silylation : 4-Hydroxyindanone is treated with N,O-bis(trimethylsilyl)acetamide (BSA) to form a silylated enol ether, enhancing reactivity toward ozonolysis.

-

Ozonolysis and reduction : The silylated intermediate undergoes ozonolysis at −50°C, followed by reductive workup with trimethylphosphite to yield dihydroxy intermediates.

-

Oxidation and esterification : Subsequent oxidation with oxone or NaIO₄ generates carboxylic acid precursors, which are esterified in situ with ethanol.

Aromatization and Final Esterification

The dihydro intermediates undergo acid-catalyzed aromatization (e.g., with H₂SO₄) to form the benzofuran core, followed by esterification to yield the target compound. While this pathway is labor-intensive, it avoids high-temperature Claisen rearrangements, reducing isomer formation.

Advantages :

-

Isomer suppression : Byproducts like 6-benzofuran-carboxylic acid are minimized (<1%).

-

Scalability : The entire sequence can be performed without intermediate isolation, favoring industrial applications.

Industrial-Scale Process Optimization

Continuous Flow Esterification

Recent advances adapt batch protocols to continuous flow systems, enhancing throughput and consistency. For example, mixing trimellitic acid and ethanol in a tubular reactor with immobilized sulfonic acid catalysts (e.g., Amberlyst-15) achieves >90% conversion in <2 hours.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzenetris(carboxylic acid ethyl) ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed back to the corresponding carboxylic acids and ethanol.

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Hydrolysis: 1,2,4-Benzenetricarboxylic acid and ethanol.

Transesterification: New esters depending on the alcohol used.

Reduction: 1,2,4-Benzenetricarboxylic acid triol.

Scientific Research Applications

Polymer Science

Plasticizer in Polymers

1,2,4-Benzenetris(carboxylic acid ethyl) ester is primarily used as a plasticizer in various polymers such as polyvinyl chloride (PVC) and cellulose acetate. Plasticizers enhance the flexibility and workability of polymers, making them suitable for a wide range of applications from packaging materials to construction products .

Case Study: PVC Applications

Research indicates that the incorporation of this ester into PVC formulations significantly improves thermal stability and mechanical properties. A study showed that blends containing this ester exhibited enhanced elongation at break and tensile strength compared to unmodified PVC .

Flame Retardancy

Flame Retardant in Construction Materials

The compound serves as a flame retardant in construction materials and textiles. Its effectiveness is attributed to its ability to form a protective char layer upon combustion, thereby inhibiting the spread of flames .

Case Study: Textile Treatments

In a study evaluating various flame retardants for textiles, this compound demonstrated superior performance in reducing flammability while maintaining fabric integrity under high temperatures. The treated fabrics met stringent safety standards for residential and commercial use .

Corrosion Prevention

Potential Corrosion Inhibitor

This compound has been identified as a potential corrosion inhibitor for metals exposed to harsh environments. Its mechanism involves the formation of a protective layer on metal surfaces that prevents oxidation and degradation .

Case Study: Metal Coatings

In industrial applications, coatings formulated with this ester were tested on steel substrates subjected to saline environments. Results indicated a significant reduction in corrosion rates compared to untreated controls, highlighting its utility in extending the lifespan of metal components in marine and industrial settings .

Other Applications

- Biological Research : The compound has been explored for its potential applications in biological systems due to its structural similarity to naturally occurring compounds that exhibit biological activity.

- Synthesis Intermediates : It serves as an intermediate in various organic synthesis pathways, contributing to the development of complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid, triethyl ester involves its interaction with various molecular targets depending on the reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Key Properties:

- Synthesis: Produced via acid-catalyzed esterification of 1,2,4-benzenetricarboxylic acid with excess ethanol, following the general reaction: $$ \text{RCOOH + HOCH}2\text{CH}3 \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O} $$ This reaction replaces each –COOH group with –COOCH₂CH₃ .

- Physical State : Likely a liquid at room temperature, with a fruity odor typical of esters .

- Solubility: Insoluble in water but soluble in organic solvents (e.g., ethanol, ether) due to its nonpolar ethyl groups .

- Chemical Reactivity: Susceptible to hydrolysis under acidic or basic conditions, regenerating the parent acid and ethanol. The electron-deficient carbonyl group also participates in nucleophilic substitutions .

Comparison with Similar Compounds

The triethyl ester is compared below with structurally related esters, focusing on molecular features, physical properties, and applications.

1,2-Benzenedicarboxylic Acid Diethyl Ester (CAS 7195-45-1)

- Structure : Contains two ethyl ester groups on a benzene ring (positions 1 and 2) .

- Molecular Formula : C₁₂H₁₄O₄.

- Key Differences :

Trimethyl Ester of 1,2,4-Benzenetricarboxylic Acid

- Structure : Methyl (–COOCH₃) groups replace ethyl substituents.

- Molecular Formula : C₁₂H₁₂O₆.

- Key Differences :

Tripropyl Ester of 1,2,4-Benzenetricarboxylic Acid

- Structure : Propyl (–COOCH₂CH₂CH₃) substituents.

- Molecular Formula : C₁₈H₂₄O₆.

- Key Differences: Higher molecular weight and boiling point due to longer alkyl chains. Increased lipophilicity enhances solubility in nonpolar solvents, making it suitable for coatings or lubricants .

Glyceryl Tribenzoate (CAS 614-33-5)

- Structure: Triester of benzoic acid with glycerol (non-aromatic backbone) .

- Molecular Formula : C₂₄H₂₀O₆.

- Key Differences :

Table 1: Comparative Data of 1,2,4-Benzenetris(carboxylic acid ethyl) Ester and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility | Applications |

|---|---|---|---|---|---|

| 1,2,4-Benzenetris(ethyl ester) | C₁₅H₁₈O₆ | 318.30 | \sim250–300 | Organic solvents | Polymer cross-linker, plasticizer |

| 1,2-Benzenedicarboxylic diethyl ester | C₁₂H₁₄O₄ | 222.24 | \sim200–220 | Organic solvents | Plasticizer, solvent |

| Trimethyl ester (1,2,4-Benzenetricarboxylic) | C₁₂H₁₂O₆ | 252.22 | \sim180–200 | Organic solvents | Lab reagent, intermediates |

| Tripropyl ester (1,2,4-Benzenetricarboxylic) | C₁₈H₂₄O₆ | 360.38 | \sim300–330 | Nonpolar solvents | Coatings, lubricants |

| Glyceryl tribenzoate | C₂₄H₂₀O₆ | 404.41 | >300 | Lipophilic media | Cosmetics, pharmaceuticals |

*Estimated based on trends in ester chemistry .

Biological Activity

Overview

1,2,4-Benzenetris(carboxylic acid ethyl) ester (CAS No. 14230-18-3) is an organic compound with the molecular formula C15H18O6. It is a derivative of benzenetricarboxylic acid where the carboxylic acid groups are esterified with ethanol. This compound has garnered attention for its potential biological activities, particularly in cancer research and enzyme interactions.

Target and Mode of Action

This compound has been associated with cytotoxic activity against various cancer cell lines. Similar compounds have demonstrated the ability to inhibit histone demethylase LSD1, which can lead to significant changes in gene expression profiles. This inhibition is crucial as LSD1 plays a role in the epigenetic regulation of genes involved in cancer progression.

The compound interacts with several enzymes and proteins, exhibiting variable performance against different cancer cell lines. The selectivity of these interactions suggests that structural modifications can enhance or reduce biological activity. For instance, the presence of ethyl groups may influence the compound's lipophilicity and membrane permeability, thereby affecting its bioactivity .

Cellular Effects

Studies indicate that this compound exhibits selective cytotoxicity towards specific cancer cell lines. The compound's efficacy appears to be influenced by its structural characteristics, allowing it to target specific pathways within cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the compound's effectiveness has shown variability over time when tested against different cancer cell lines. This suggests that prolonged exposure or repeated dosing may alter its cytotoxic effects, necessitating further investigation into optimal treatment regimens.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzenetricarboxylic acid derivatives on human cancer cell lines. The findings indicated that compounds with specific functional groups exhibited enhanced cytotoxicity compared to others lacking those groups.

- Enzyme Interaction Studies : Research focused on the interaction of benzenetricarboxylic acid esters with histone demethylases revealed that certain structural features significantly impacted inhibitory potency. This highlights the potential for designing more effective anticancer agents based on these compounds .

Comparative Analysis

| Compound | Molecular Formula | Activity | Notes |

|---|---|---|---|

| This compound | C15H18O6 | Cytotoxic | Effective against specific cancer cell lines |

| 1,2,4-Benzenetricarboxylic acid trimethyl ester | C12H14O6 | Moderate | Less selective than ethyl ester |

| 1,2,4-Benzenetricarboxylic acid tris(2-ethylhexyl) ester | C21H34O6 | Low | Primarily used as a plasticizer |

Q & A

Basic: What are the recommended synthetic pathways for 1,2,4-Benzenetris(carboxylic acid ethyl) ester, and how do reaction conditions influence esterification efficiency?

Methodological Answer:

The synthesis typically involves esterification of 1,2,4-benzenetricarboxylic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include:

- Molar ratios : Excess ethanol (3:1 or higher) ensures complete esterification of all three carboxylic acid groups .

- Temperature : Optimal yields are achieved at reflux conditions (~78°C for ethanol), but prolonged heating may risk transesterification or decomposition .

- Catalyst selection : Acidic ion-exchange resins can reduce side reactions compared to traditional sulfuric acid .

Validate purity via HPLC or gas chromatography (GC) with flame ionization detection, as described in phthalate ester protocols .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm ester group formation (e.g., δ ~4.3 ppm for ethyl -CH- and δ ~165-170 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] or [M+Na] peaks, with fragmentation patterns aligning with ethyl ester groups .

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures above 200°C indicate robustness for high-temperature applications .

Advanced: How does the steric hindrance of the three ethyl ester groups influence reactivity in cross-coupling or polymerization reactions?

Methodological Answer:

The ortho-substituted ethyl esters create steric constraints, affecting:

- Coordination chemistry : Reduced accessibility to metal catalysts (e.g., Pd in Suzuki-Miyaura couplings), requiring bulky ligands (e.g., XPhos) to enhance turnover .

- Polymerization kinetics : In polycondensation reactions, steric effects slow chain propagation, necessitating higher temperatures (≥120°C) or Lewis acid catalysts (e.g., ZnCl) .

Compare reactivity with less hindered analogs (e.g., methyl esters) via kinetic studies using in-situ FTIR or Raman spectroscopy to track reaction progress .

Advanced: What analytical strategies resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence) for this compound?

Methodological Answer:

Conflicting data may arise from assay variability. Standardize protocols:

- OECD 301B test : Measure biodegradation in activated sludge; low rates (<20% in 28 days) suggest persistence, but validate via isotope tracing (C-labeled esters) to confirm mineralization .

- Hydrolysis studies : At pH 7–9, monitor ester cleavage via LC-MS; slow hydrolysis (t > 30 days) indicates environmental stability .

- QSAR modeling : Predict logP and bioaccumulation potential; high logP (>5) correlates with persistence in lipid-rich environments .

Basic: What solvent systems are optimal for dissolving this compound in experimental applications?

Methodological Answer:

The compound’s hydrophobicity (logP ~4–5) necessitates polar aprotic solvents:

- Primary solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) achieve solubility >50 mg/mL at 25°C .

- Co-solvent systems : For aqueous compatibility, use THF:water (4:1 v/v) with sonication. Avoid alcohols, which may induce transesterification .

Confirm solubility via UV-Vis spectroscopy at λ ~270 nm (aromatic absorption band) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

Employ density functional theory (DFT) and molecular docking :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .

- Docking simulations : Use AutoDock Vina to model binding to esterase enzymes; high affinity (ΔG < -7 kcal/mol) suggests inhibitory potential .

Validate predictions with in vitro assays (e.g., esterase inhibition IC) and compare with phthalate ester toxicity data .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; occupational exposure limits (OELs) should align with phthalate ester guidelines (<1 mg/m) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Hazardous Waste Code D001) .

Advanced: How does the compound’s stability under UV light or oxidative conditions impact its utility in material science applications?

Methodological Answer:

- UV stability : Accelerated aging tests (e.g., QUV weathering) show ~10% degradation after 500 hours at 340 nm, indicating moderate photostability. Stabilize with UV absorbers (e.g., benzotriazoles) .

- Oxidative resistance : Electrochemical analysis (cyclic voltammetry) reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), suggesting susceptibility to strong oxidizers. Avoid peracetic acid or ozone in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.